Maniwamycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Maniwamycin A is a natural product that is obtained from Streptomyces sp. SN-593. It has been found to have potent inhibitory activity against bacterial RNA polymerase, which makes it a promising candidate for the development of new antibiotics.

Aplicaciones Científicas De Investigación

Isolation and Biosynthetic Analysis

Maniwamycin G, a derivative of Maniwamycin A, has been studied for its biosynthetic origins. Isolated from Streptomyces sp. TOHO-M025, it differs in its molecular structure by containing a methoxycarbonyl group instead of an amide, as found in its analogues. Its biosynthesis involves acetate units and amino acids like serine and glutamic acid. This research enhances understanding of the biosynthetic pathways of maniwamycins (Tatsukawa et al., 2022).

Quorum-Sensing Inhibition

Maniwamycins, including C-F, have been found to inhibit quorum sensing in Chromobacterium violaceum CV026. This is significant as quorum sensing is a critical microbial signaling system controlling virulence gene expression. The inhibition of violacein synthesis by maniwamycins suggests potential applications in controlling bacterial virulence (Fukumoto et al., 2015).

Antifungal Properties

Maniwamycins A and B exhibit broad antifungal spectra. Isolated from Streptomyces prasinopilosus, they represent new azoxy substances and have shown effectiveness against various fungal pathogens. This positions maniwamycins as potential candidates for antifungal drug development (Nakayama et al., 1989).

Antiviral Activity

A maniwamycin derivative, dihydromaniwamycin E, exhibits antiviral activity against influenza and SARS-CoV-2 viruses. Produced by thermotolerant Streptomyces sp. JA74, it's a "heat shock metabolite" showing potential as an antiviral agent, especially in the context of emerging viral threats (Saito et al., 2022).

Propiedades

Número CAS |

122566-70-5 |

|---|---|

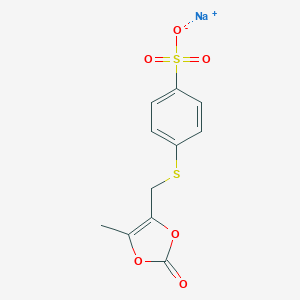

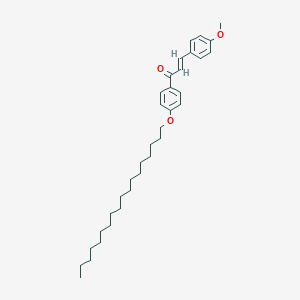

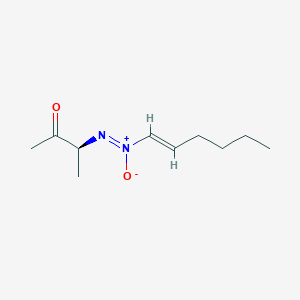

Fórmula molecular |

C10H18N2O2 |

Peso molecular |

198.26 g/mol |

Nombre IUPAC |

[(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium |

InChI |

InChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1 |

Clave InChI |

WFHYSKXBQMLHKH-JFLSSZQFSA-N |

SMILES isomérico |

CCCC/C=C/[N+](=N[C@@H](C)C(=O)C)[O-] |

SMILES |

CCCCC=C[N+](=NC(C)C(=O)C)[O-] |

SMILES canónico |

CCCCC=C[N+](=NC(C)C(=O)C)[O-] |

Sinónimos |

2-oxobutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)